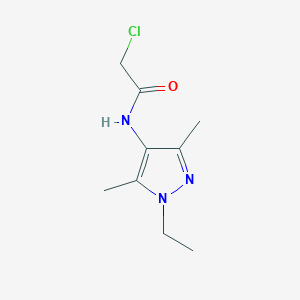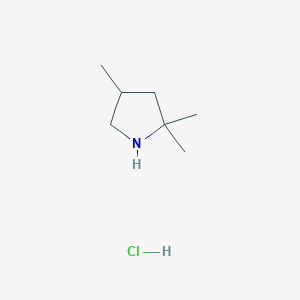
2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Overview
Description
“2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide” is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H15Cl2N3O . This indicates that it contains 9 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom.Scientific Research Applications
Acid Catalyzed Heterolysis and Base-Catalyzed Hydrolysis
The study by Rouchaud et al. (2010) focuses on the heterolysis of a pyrazol α-chloroacetanilide derivative under acid-catalyzed conditions, resulting in various hydrolysis products and unexpected compounds through the cleavage of N-amido-alkyl and N-amido-acyl bonds. This research provides insight into the chemical behavior of chloroacetanilide derivatives in acidic environments, revealing potential pathways for the synthesis of novel compounds through acid-base catalysis (Rouchaud et al., 2010).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, exploring the effect of hydrogen bonding on the self-assembly process. These complexes were characterized through various spectroscopic methods and their antioxidant activities were assessed, indicating significant activity. This research highlights the potential of pyrazole-acetamide derivatives in developing coordination complexes with promising antioxidant properties (Chkirate et al., 2019).
Synthesis of Anti-inflammatory Derivatives
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetamide. These compounds exhibited significant anti-inflammatory activity, showcasing the potential therapeutic applications of chloroacetamide derivatives in anti-inflammatory drug development (Sunder & Maleraju, 2013).
Novel Reactions and Synthesis Pathways
Dotsenko et al. (2020) investigated new reactions involving 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, leading to the synthesis of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This study opens avenues for creating hybrid molecules combining nicotinonitrile and pyrazole units, offering new pathways for chemical synthesis and potential applications in medicinal chemistry (Dotsenko et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that the compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazoles can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad spectrum of biological activity .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile are currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .
properties
IUPAC Name |
2-chloro-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-4-13-7(3)9(6(2)12-13)11-8(14)5-10/h4-5H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJRWDLONYIQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B3024398.png)







